N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide
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Overview
Description
N-ethyl-2-oxo-1-oxaspiro[44]nonane-4-carboxamide is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro[44]nonane core, which consists of a bicyclic system where two rings share a single atom The presence of an oxo group and a carboxamide group further adds to its chemical complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethylamine with 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced forms.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the oxo and carboxamide groups allows for hydrogen bonding and other interactions with target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylate: Similar structure but with an ester group instead of a carboxamide group.
2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-oxaspiro[4.4]nonane-1,6-dione: Similar spirocyclic core but with different functional groups.
Uniqueness
N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide is unique due to the presence of the ethyl group and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H17NO3 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide |
InChI |
InChI=1S/C11H17NO3/c1-2-12-10(14)8-7-9(13)15-11(8)5-3-4-6-11/h8H,2-7H2,1H3,(H,12,14) |
InChI Key |
CIRLVEXBLCYHBE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CC(=O)OC12CCCC2 |
Origin of Product |
United States |
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